
ForMaldehyde 2,4-Dinitrophenylhydrazone--d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 is a deuterium-labeled derivative of ForMaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research for its unique properties, particularly in the field of analytical chemistry. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 is synthesized through the reaction of ForMaldehyde with 2,4-Dinitrophenylhydrazine in the presence of deuterium. The reaction typically involves the following steps:
Preparation of the Reagent: 2,4-Dinitrophenylhydrazine is dissolved in a suitable solvent such as methanol or ethanol.
Reaction with ForMaldehyde: ForMaldehyde is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
Isolation of the Product: The resulting ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 follows similar steps but on a larger scale. The process involves:
Bulk Preparation of Reagents: Large quantities of 2,4-Dinitrophenylhydrazine and ForMaldehyde are prepared.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification and Quality Control: The product is purified using industrial-scale techniques such as column chromatography and is subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions
ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: The compound reacts with aldehydes and ketones to form hydrazones through nucleophilic addition followed by elimination of water.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and various solvents such as methanol and ethanol.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with careful control of pH and reaction time.
Major Products
The major products formed from these reactions are hydrazones, which are useful intermediates in various chemical syntheses and analytical applications.
科学研究应用
ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a standard in high-performance liquid chromatography (HPLC) for the quantification of formaldehyde in various samples.
Environmental Monitoring: The compound is used to detect and measure formaldehyde levels in air, water, and other environmental samples.
Biological Research: It is employed in studies involving the metabolism and pharmacokinetics of formaldehyde and related compounds.
Industrial Applications: The compound is used in quality control and safety assessments in industries where formaldehyde is a common contaminant.
作用机制
The mechanism of action of ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 involves nucleophilic addition to the carbonyl group of aldehydes and ketones, followed by elimination of water to form a stable hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which enhance the nucleophilicity of the hydrazine moiety.
相似化合物的比较
ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
ForMaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version, which is commonly used in similar applications but lacks the precision offered by deuterium labeling.
Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetaldehyde.
Benzaldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of benzaldehyde in various samples.
The deuterium labeling in ForMaldehyde 2,4-Dinitrophenylhydrazone–d3 provides enhanced stability and allows for more accurate quantification in analytical applications, making it a valuable tool in scientific research.
属性
分子式 |
C7H6N4O4 |
|---|---|
分子量 |
213.17 g/mol |
IUPAC 名称 |
2,3,5-trideuterio-N-(methylideneamino)-4,6-dinitroaniline |
InChI |
InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,3D,4D |
InChI 键 |
UEQLSLWCHGLSML-NRUYWUNFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1NN=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
规范 SMILES |
C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


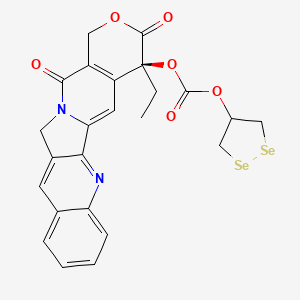
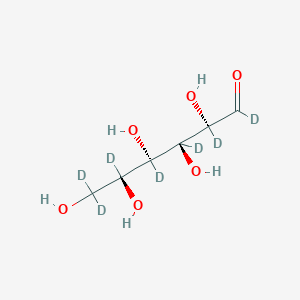

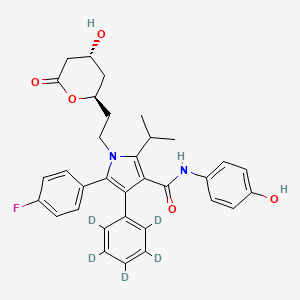
![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

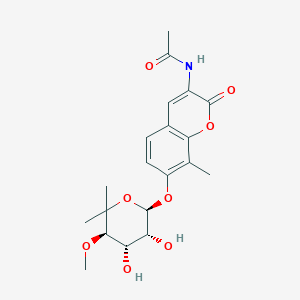
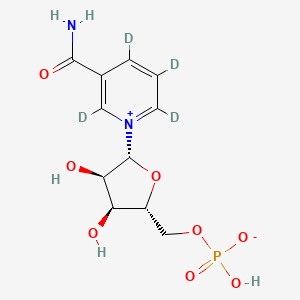
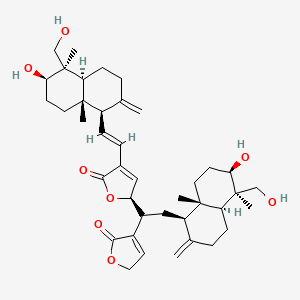
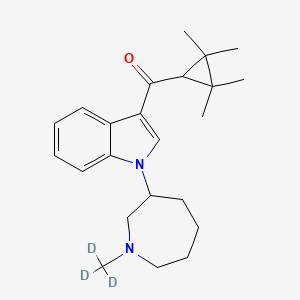
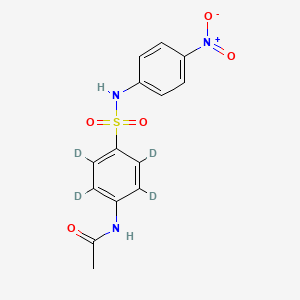
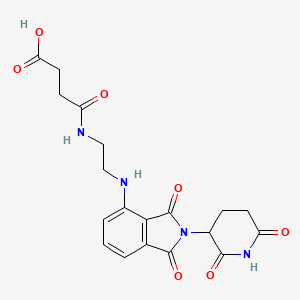
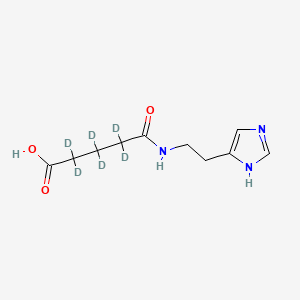
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)
